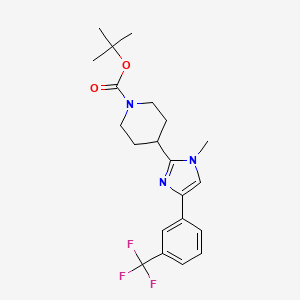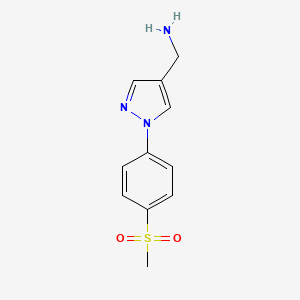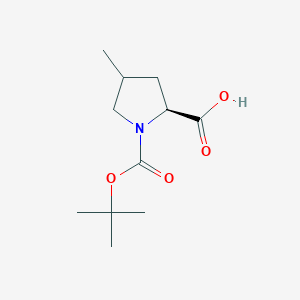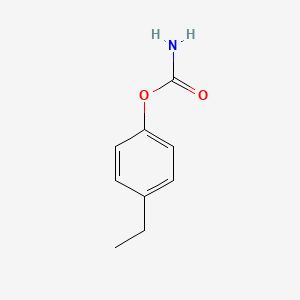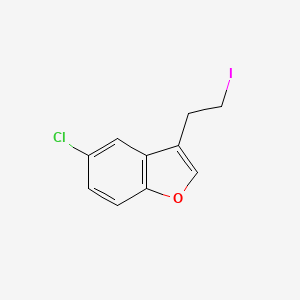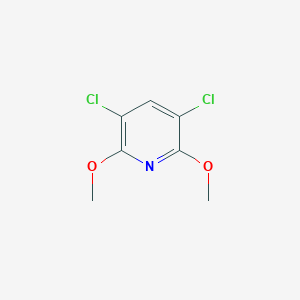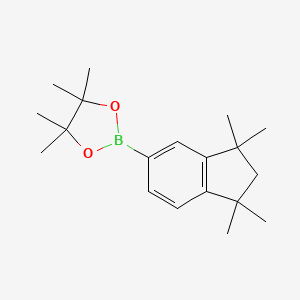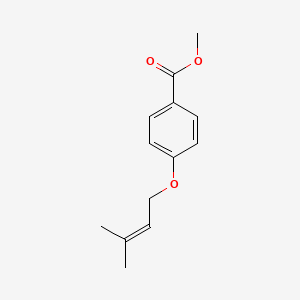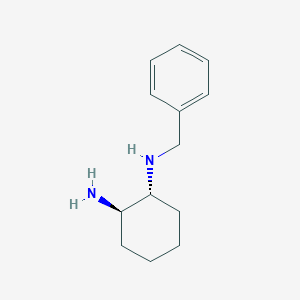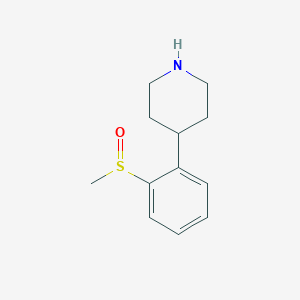
4-(2-(Methylsulfinyl)phenyl)piperidine
描述
4-(2-(Methylsulfinyl)phenyl)piperidine is a heterocyclic compound that belongs to the piperidine class. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 2-methylsulfinylphenyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Methylsulfinyl)phenyl)piperidine typically involves the reaction of 2-methylsulfinylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction time. These methods provide efficient and scalable routes for the synthesis of various piperidine derivatives .
化学反应分析
Types of Reactions: 4-(2-(Methylsulfinyl)phenyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 4-(2-Methylsulfonylphenyl)piperidine.
Reduction: 4-(2-Methylthiophenyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
科学研究应用
4-(2-(Methylsulfinyl)phenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Piperidine derivatives are known for their therapeutic properties, including anticancer, antihypertensive, and antimicrobial activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers
作用机制
The mechanism of action of 4-(2-(Methylsulfinyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, piperidine derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them potential anticancer agents .
相似化合物的比较
Piperidine: A basic six-membered ring with one nitrogen atom.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
N-(Piperidine-4-yl)benzamide: Investigated for their effects against cancer cells
Uniqueness: 4-(2-(Methylsulfinyl)phenyl)piperidine is unique due to the presence of the 2-methylsulfinylphenyl group, which imparts specific chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in synthetic applications .
属性
分子式 |
C12H17NOS |
|---|---|
分子量 |
223.34 g/mol |
IUPAC 名称 |
4-(2-methylsulfinylphenyl)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15(14)12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI 键 |
GETHXZBPJVUSBH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=CC=CC=C1C2CCNCC2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
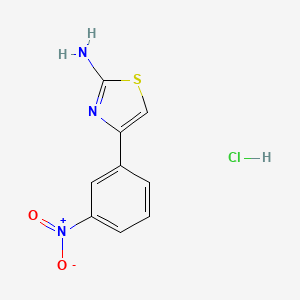
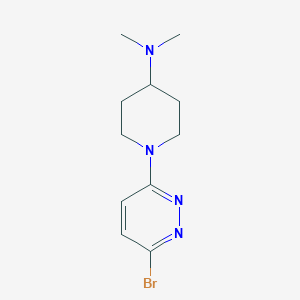
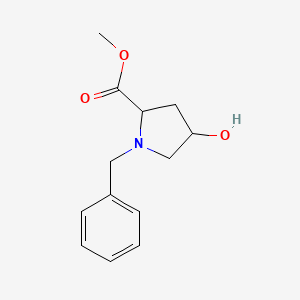

![4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine](/img/structure/B8704122.png)
